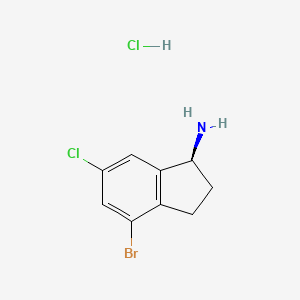

(S)-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

(S)-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine derivative with a bicyclic indene scaffold. Its structure features bromine and chlorine substituents at the 4- and 6-positions of the indenyl ring, respectively, and an amine group at the 1-position. This compound is likely synthesized via Friedel-Crafts alkylation followed by halogenation and stereoselective amination, analogous to methods described for related indenamine derivatives .

Properties

Molecular Formula |

C9H10BrCl2N |

|---|---|

Molecular Weight |

282.99 g/mol |

IUPAC Name |

(1S)-4-bromo-6-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride |

InChI |

InChI=1S/C9H9BrClN.ClH/c10-8-4-5(11)3-7-6(8)1-2-9(7)12;/h3-4,9H,1-2,12H2;1H/t9-;/m0./s1 |

InChI Key |

PBJGOGWNOQWUJM-FVGYRXGTSA-N |

Isomeric SMILES |

C1CC2=C([C@H]1N)C=C(C=C2Br)Cl.Cl |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2Br)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation and Halogenation

The synthesis typically begins with the preparation of the 2,3-dihydro-1H-indene core, which is then selectively halogenated to introduce the bromine and chlorine substituents at the 4- and 6-positions respectively. This step is crucial to ensure the correct substitution pattern for subsequent transformations.

Halogenation Strategy: Electrophilic aromatic substitution reactions are employed to introduce bromine and chlorine atoms onto the indene ring. Control of regioselectivity is achieved through reaction conditions and choice of halogenating agents.

Key Intermediate: The halogenated indene derivative, such as 4-bromo-6-chloro-2,3-dihydro-1H-indene, serves as the precursor for amination.

Chiral Resolution to Obtain the (S)-Enantiomer

Since the target compound is the (S)-enantiomer, chiral resolution is an essential step. The racemic mixture of halogenated 2,3-dihydro-1H-indene undergoes resolution to separate the (S)-enantiomer.

Methods: Common approaches include chiral chromatography, diastereomeric salt formation with chiral acids, or enzymatic resolution.

Outcome: Isolation of enantiomerically pure (S)-4-bromo-6-chloro-2,3-dihydro-1H-indene is confirmed by chiral HPLC and optical rotation measurements.

The critical transformation is the introduction of the amine group at the 1-position of the indene ring to form the 1-amine derivative.

Oxime Formation and Reduction: One effective method, adapted from related indanone chemistry, involves converting the ketone precursor (2,3-dihydro-1H-1-indanone derivatives) to the corresponding oxime, followed by catalytic hydrogenation or reduction to the amine.

Catalysts and Conditions: Alumino-nickel catalysts under controlled temperature (50-60 °C) and alkaline conditions (sodium hydroxide solution) are employed to reduce the oxime to the amine efficiently. This method avoids pressurized hydrogenation, enhancing industrial applicability.

Alternative Amination: Direct amination of the halogenated indene under nucleophilic substitution conditions with ammonia or amine sources may also be utilized, depending on substrate reactivity.

Hydrochloride Salt Formation

The free amine is converted into its hydrochloride salt to improve stability, crystallinity, and handling properties.

Procedure: Treatment of the amine with hydrochloric acid in suitable solvents (e.g., ethanol or methanol) followed by recrystallization yields the hydrochloride salt as a white crystalline solid.

Characterization: The hydrochloride salt exhibits a melting point consistent with literature values (approximately 208-210 °C) and purity above 98% by HPLC.

Integrated Multi-Step Process and Industrial Considerations

An improved industrial process integrates the oxime formation, reduction, and amination steps into a continuous sequence without intermediate isolation, enhancing efficiency and reducing costs.

"Treating Different Things Alike" Concept: This approach involves performing sequential reactions in the same reactor under controlled conditions, minimizing purification steps.

Yield and Purity: The process achieves high yields (above 90%) and high purity (HPLC > 98%), suitable for pharmaceutical applications.

Environmental and Safety Aspects: The method avoids high-pressure hydrogenation and utilizes conventional equipment, facilitating scale-up and compliance with safety regulations.

Data Table Summarizing Key Preparation Steps

| Step Number | Process Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Halogenation of 2,3-dihydro-1H-indene | Electrophilic substitution with Br2, Cl2 | Selective 4-bromo,6-chloro substitution |

| 2 | Chiral resolution | Chiral chromatography or diastereomeric salt formation | Isolation of (S)-enantiomer |

| 3 | Oxime formation from ketone precursor | Hydroxylamine hydrochloride, alkaline medium | Formation of 2,3-dihydro-1H-1-indanone oxime |

| 4 | Reduction of oxime to amine | Alumino-nickel catalyst, NaOH, 50-60 °C | Conversion to 1-amine derivative |

| 5 | Hydrochloride salt formation | HCl treatment in ethanol/methanol | Crystalline hydrochloride salt |

| 6 | Integrated continuous process (optional) | Sequential reaction in one reactor | Improved yield, reduced cost |

Research Findings and Literature Support

A Chinese patent (CN101062897A) describes an improved method for preparing 2,3-dihydro-1H-indenes-1-amine intermediates via oxime formation and alumino-nickel reduction, avoiding pressurized hydrogenation and enabling industrial-scale production with high purity and yield.

Related synthetic strategies for halogenated indane amines involve alkylation and functional group transformations under mild conditions, as reported in medicinal chemistry research on indene derivatives.

The hydrochloride salt form of related indene amines, including brominated variants, is well documented with consistent physicochemical properties confirming the identity and purity of the final product.

Although specific preparation details for (S)-4-bromo-6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride are limited, analogous methods for (S)-5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride provide a framework involving chiral resolution, amination, and salt formation.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove halogen substituents or reduce other functional groups.

Substitution: Halogen atoms can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indene compounds.

Scientific Research Applications

(S)-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride has numerous applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its full potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Analogs

Key structural analogs include bromo- or chloro-substituted dihydroinden-1-amine hydrochlorides with variations in substituent positions and stereochemistry.

Table 1: Structural and Chemical Properties of Selected Indenamine Derivatives

*Hypothetical compound inferred from related structures; †Calculated based on formula.

Key Observations:

Stereochemical Considerations : Enantiomers like (R)- and (S)-6-bromo derivatives share identical molecular weights but exhibit distinct chiral environments, critical for pharmaceutical applications (e.g., receptor binding) .

Methyl Substitution: The 4-methyl group in (S)-5-bromo-4-methyl-indenamine increases steric hindrance, which may reduce crystallization efficiency compared to non-methylated analogs .

Biological Activity

(S)-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is with a molecular weight of 246.53 g/mol. This compound has garnered attention due to its potential therapeutic applications, especially in antimicrobial and anticancer research.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of various brominated and chlorinated compounds, including derivatives similar to this compound. The compound has been evaluated for its activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC): Compounds with similar structures exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .

- Antifungal Activity: Some derivatives showed promising antifungal properties, with MIC values demonstrating effectiveness against Candida albicans and Fusarium oxysporum .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its substituents:

- Bromine and Chlorine Substituents: The presence of these halogens has been associated with increased antibacterial activity due to their electron-withdrawing properties, which can enhance the reactivity of the compound towards bacterial enzymes .

- Amine Group: The amine functionality is crucial for biological interactions, potentially facilitating binding to target sites within microbial cells or cancerous tissues.

Comparative Activity Table

| Compound | Activity Type | MIC/EC50 Values | Target Organisms |

|---|---|---|---|

| (S)-4-Bromo-6-chloro-2,3-dihydro-1H-indene | Antibacterial | 0.0039 - 0.025 mg/mL | S. aureus, E. coli |

| Related Compound A | Anticancer | EC50 = 2 nM | Cancer Cell Lines |

| Related Compound B | Antifungal | MIC = 0.0048 mg/mL | C. albicans |

Recent Studies

- Antibacterial Testing: A study published in a peer-reviewed journal evaluated various alkaloids for their antibacterial properties, indicating that compounds with halogen substitutions had enhanced activity against multiple bacterial strains .

- Apoptosis Induction: Research on structurally related compounds has shown that modifications can lead to significant increases in apoptosis induction rates in cancer cells, suggesting that (S)-4-Bromo derivatives may also exhibit similar properties .

Limitations and Future Directions

While the initial findings are promising regarding the biological activities of (S)-4-Bromo-6-chloro-2,3-dihydro-1H-indene derivatives, further research is necessary to:

- Conduct comprehensive in vivo studies to evaluate therapeutic efficacy.

- Investigate potential side effects and toxicity profiles.

Q & A

Q. What are the optimal synthetic routes for enantioselective preparation of (S)-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride?

Methodological Answer:

- Chiral Resolution : Utilize chiral auxiliary agents or asymmetric catalysis to achieve high enantiomeric excess (e.g., >98% ee). For example, palladium-catalyzed cross-coupling reactions with bromo/chloro precursors can retain stereochemistry .

- Intermediate Isolation : Synthesize the indenone core (e.g., 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one) via Friedel-Crafts acylation, followed by reductive amination with chiral amines .

- Purification : Employ preparative HPLC with chiral stationary phases (CSPs) to separate enantiomers. Validate purity using polarimetry and LC-MS .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store under inert atmosphere (argon or nitrogen) at room temperature to prevent oxidation or hydrolysis of the amine group. Avoid exposure to moisture, as hydrochloride salts are hygroscopic .

- Handling : Prepare stock solutions in anhydrous solvents (e.g., DMSO or ethanol) under nitrogen. Centrifuge aliquots to remove particulate matter before use in assays .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy : Use H/C NMR to confirm substitution patterns (e.g., bromo/chloro positions) and stereochemistry. NOESY can validate the (S)-configuration .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (CHBrClN).

- Chiral HPLC : Compare retention times with racemic mixtures to verify enantiopurity .

Advanced Research Questions

Q. How do steric and electronic effects of bromo/chloro substituents influence biological activity in SAR studies?

Methodological Answer:

- Comparative Analysis : Synthesize analogs (e.g., fluoro or methyl substitutions) and evaluate binding affinity in receptor assays. Bromine’s electronegativity may enhance hydrophobic interactions, while chlorine’s size could sterically hinder non-target binding .

- Computational Modeling : Perform docking studies with target proteins (e.g., GPCRs) to assess substituent effects on binding pockets. Use DFT calculations to map electrostatic potentials .

Q. What strategies mitigate racemization during scale-up synthesis?

Methodological Answer:

- Reaction Optimization : Lower reaction temperatures (<0°C) and minimize acidic conditions to prevent protonation of the chiral center. Use non-polar solvents (e.g., toluene) to stabilize intermediates .

- In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to detect racemization in real time .

Q. How can researchers resolve contradictory data in reported biological activities of this compound?

Methodological Answer:

- Source Verification : Confirm enantiopurity of test samples via chiral HPLC. Contradictions may arise from undetected racemic mixtures in prior studies .

- Assay Standardization : Use isogenic cell lines and consistent assay conditions (e.g., pH, temperature) to reduce variability. Cross-validate results with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.